Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Catalog No.
S14222624
CAS No.
M.F
C7H9NO2S2
M. Wt
203.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylat...

Product Name

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

IUPAC Name

methyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

InChI

InChI=1S/C7H9NO2S2/c1-10-7(9)5-3-12-6(8-5)4-11-2/h3H,4H2,1-2H3

InChI Key

CSUBXWGHGCHGEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CSC

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is an organic compound belonging to the thiazole family, characterized by a five-membered heterocyclic structure that includes sulfur and nitrogen atoms. Its molecular formula is C7H9NO2SC_7H_9NO_2S, with a molecular weight of approximately 173.22 g/mol. The compound features a methylthio group and a carboxylate functional group, which contribute to its chemical reactivity and potential biological activities. The unique substitution pattern on the thiazole ring enhances its specificity in various

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring, facilitated by reagents such as halogens or alkyl halides.

Research indicates that Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound has been explored for its potential in treating various cancers due to its cytotoxic properties against cancer cell lines .

The synthesis of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate typically involves several methods:

  • Condensation Reactions: These reactions often involve thiazole derivatives reacting with appropriate reagents under acidic or basic conditions.
  • Hantzsch Thiazole Synthesis: A common method where α-haloketones react with thioamides to yield thiazoles.
  • Cyclization Processes: Involves the reaction of thioacetamide with alkyl halides in the presence of bases such as triethylamine, leading to the formation of thiazole derivatives .

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate has diverse applications across several fields:

  • Medicinal Chemistry: As a candidate for drug development due to its anticancer and antimicrobial properties.
  • Agricultural Chemistry: Potential use as a pesticide or fungicide due to its biological activity against pathogens.
  • Chemical Synthesis: Utilized as an intermediate in the synthesis of other organic compounds .

Studies on Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate's interactions have demonstrated its ability to bind to specific molecular targets, influencing their biological activity. This interaction profile is crucial for understanding its potential as a therapeutic agent. Further research is necessary to elucidate the precise pathways and targets involved in its biological effects .

Several compounds share structural similarities with Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate. Below is a comparison highlighting their unique properties:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-Aminothiazole-4-CarboxylateContains an amino group instead of methylthioPotentially different biological activity due to amino substitution
Methyl 2-Methylthiazole-4-CarboxylateLacks ethyl esterMay exhibit different solubility and reactivity
Ethyl 2-(2-Thienyl)thiazole-4-carboxylateContains a thienyl group instead of methylthioAlters electronic properties and reactivity profile

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties compared to these similar compounds. This uniqueness enhances its value in various research and industrial applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

203.00747088 g/mol

Monoisotopic Mass

203.00747088 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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